REACTION_CXSMILES
|
[CH:1]([S:4]([N:7]1[CH2:10][C:9]2([CH2:14][CH2:13][N:12](C(OCC3C=CC=CC=3)=O)[CH2:11]2)[CH2:8]1)(=[O:6])=[O:5])([CH3:3])[CH3:2]>CC(O)=O.C(Cl)Cl.[Pd]>[CH:1]([S:4]([N:7]1[CH2:8][C:9]2([CH2:14][CH2:13][NH:12][CH2:11]2)[CH2:10]1)(=[O:5])=[O:6])([CH3:3])[CH3:2]
|
Name
|
|
Quantity
|
230 mg
|
Type
|
reactant
|
Smiles
|
C(C)(C)S(=O)(=O)N1CC2(C1)CN(CC2)C(=O)OCC2=CC=CC=C2
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)O
|
Name
|
|
Quantity
|
7 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
stirred under an atmosphere of hydrogen for 1.5 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
washed with 1N HCl and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)S(=O)(=O)N1CC2(C1)CNCC2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |